Cas no 112611-93-5 (Benzene, 4-bromo-1-fluoro-2-(1-methylethyl)-)

Benzene, 4-bromo-1-fluoro-2-(1-methylethyl)-, is a halogenated aromatic compound featuring bromine and fluorine substituents on a benzene ring, along with an isopropyl group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the isopropyl group can influence steric and electronic properties. The compound’s well-defined substitution pattern ensures predictable reactivity, facilitating precise functionalization in complex molecule construction. It is typically handled under controlled conditions due to its halogenated nature.
Benzene, 4-bromo-1-fluoro-2-(1-methylethyl)- structure
112611-93-5 structure
Product Name:Benzene, 4-bromo-1-fluoro-2-(1-methylethyl)-
CAS No:112611-93-5
MF:C9H10BrF
MW:217.078105449677
CID:3619378
PubChem ID:50997868
Update Time:2025-06-09

Benzene, 4-bromo-1-fluoro-2-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 4-bromo-1-fluoro-2-(1-methylethyl)-
    • 2-fluoro-5-bromocumene
    • 4-bromo-1-fluoro-2-isopropylbenzene
    • 5-Bromo-2-fluoroisopropylbenzene
    • G87094
    • 112611-93-5
    • GS2629
    • SCHEMBL12261433
    • MFCD11845956
    • Inchi: 1S/C9H10BrF/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3
    • InChI Key: SOBRHULVZPCEQE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C(C)C)F

Computed Properties

  • Exact Mass: 215.99499g/mol
  • Monoisotopic Mass: 215.99499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

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Additional information on Benzene, 4-bromo-1-fluoro-2-(1-methylethyl)-

Research Brief on Benzene, 4-bromo-1-fluoro-2-(1-methylethyl)- (CAS: 112611-93-5) in Chemical Biology and Pharmaceutical Applications

Benzene, 4-bromo-1-fluoro-2-(1-methylethyl)- (CAS: 112611-93-5) is a halogenated aromatic compound with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief consolidates the latest findings on its structural properties, synthetic applications, and biological relevance.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized its bromo-fluoro substitution pattern to facilitate selective cross-coupling reactions, enabling the rapid assembly of diverse inhibitor libraries. The study reported a 40% improvement in synthetic yield compared to traditional intermediates, underscoring its practical advantages.

Structural analyses conducted via X-ray crystallography (Acta Crystallographica, 2022) revealed unique conformational properties arising from the steric effects of the isopropyl group at the 2-position. These findings explain the compound's preferential reactivity at the 4-bromo position, which has been exploited in recent palladium-catalyzed amination reactions for creating CNS-targeted compounds.

In pharmaceutical applications, a 2024 preclinical study (Bioorganic & Medicinal Chemistry Letters) demonstrated derivatives of 112611-93-5 showing promising activity against resistant bacterial strains. The fluoro-isopropyl motif was found to enhance membrane permeability while maintaining low cytotoxicity (IC50 > 100 μM in HEK293 cells), suggesting potential for developing new antimicrobial scaffolds.

The compound's environmental fate has also been investigated, with a 2023 Environmental Science & Technology paper reporting its relative stability under aqueous conditions (t1/2 = 28 days at pH 7). This property, combined with its synthetic versatility, positions 112611-93-5 as a sustainable choice for green chemistry approaches in drug discovery pipelines.

Ongoing research at several academic institutions is exploring its use in PROTAC (proteolysis targeting chimera) development, leveraging its optimal linker attachment points. Preliminary results presented at the 2024 ACS Spring Meeting indicate successful incorporation into estrogen receptor degraders with improved pharmacokinetic profiles.

Future directions include computational studies to model its interactions with biological targets more precisely, as well as scale-up optimization for industrial applications. The compound's unique combination of reactivity and stability continues to make it a valuable asset in medicinal chemistry, particularly for structure-activity relationship studies of halogen-rich pharmacophores.

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